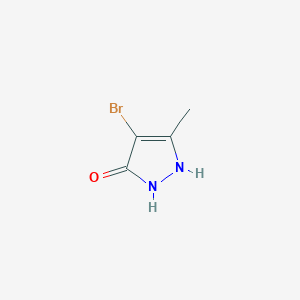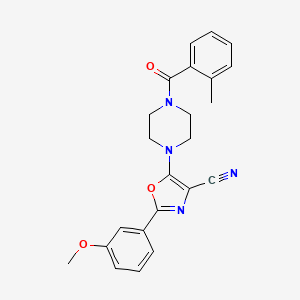
2,6-Di-tert-butyl-4-phenylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Di-tert-butyl-4-phenylpyridine (DTBP) is a chemical compound that belongs to the pyridine family. It is widely used in scientific research due to its unique properties and applications.
Wissenschaftliche Forschungsanwendungen
1. Complex Chemistry and Ligand Behavior
- The chemistry of polypyridine ruthenium(II) complexes, including those with 2,6-di-tert-butyl-4-phenylpyridine analogs, has been explored. These complexes have been characterized for their potential in photochemical experiments, highlighting the stability and versatility of the Ru(terpy)(phen) core under various conditions (Bonnet et al., 2003).
2. Synthesis and Crystal Structure
- Research has been conducted on the synthesis and crystal structure determination of compounds closely related to this compound. These studies include the synthesis of hydrophobic betaine dyes and their structural analysis, providing insight into the properties of these compounds (Shekhovtsov et al., 2012).
3. Synthesis of Weak Nucleophilic Bases
- Investigations into the synthesis of weak nucleophilic bases, analogs of 2,6-di-tert-butylpyridine, have been carried out. These studies demonstrate the potential for such compounds to substitute nonnucleophilic bases in organic syntheses, highlighting their utility in chemical reactions (Balaban et al., 2004).
4. Antioxidant Properties in Polymers
- The role of 2,6-di-tert-butyl-4-phenylphenol, a compound related to this compound, as an antioxidant in polypropylene has been studied. This research provides insights into the effectiveness and consumption of such antioxidants at various temperatures (Shlyapnikov & Torsueva, 1995).
5. Ligand Synthesis and Complex Chemistry
- There has been a focus on the synthesis of 2,6-di(pyrazolyl)pyridines and their application as ligands in complex chemistry. This research includes luminescent lanthanide compounds for biological sensing and iron complexes with unique properties (Halcrow, 2005).
6. Chemical Behavior in Polymerization Processes
- Studies on 2,6-Di-tert-butyl-4-methylpyridine, a similar compound to this compound, have provided insights into its role in distinguishing between different modes of initiation in cationic polymerization. This research contributes to the understanding of initiation mechanisms in polymerization (Moulis et al., 1980).
Eigenschaften
IUPAC Name |
2,6-ditert-butyl-4-phenylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N/c1-18(2,3)16-12-15(14-10-8-7-9-11-14)13-17(20-16)19(4,5)6/h7-13H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYHGYHRFEQYAFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=N1)C(C)(C)C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 3-(8-(2-ethylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2959350.png)
![Methylethyl 2-[3-(2,5-dimethoxyphenyl)-4-methyl-2-oxochromen-6-yloxy]acetate](/img/structure/B2959351.png)
![Ethyl [(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy](phenyl)acetate](/img/structure/B2959353.png)
![(R)-N-[(3-Bromophenyl)methyl]piperidin-3-amine dihydrochloride](/img/structure/B2959355.png)
![[3-(3,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2959357.png)

![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B2959361.png)
![2-[[2-[(4-chlorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(4-fluorophenyl)acetamide](/img/structure/B2959363.png)

![1-(4-Benzylpiperazin-1-yl)-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2959368.png)
![Methyl 5-[(3-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2959369.png)


